The compound can be classified under heterocyclic organic compounds, specifically as a pyridazinone derivative. Pyridazinones are recognized for their diverse biological activities, including anti-inflammatory and antitumor properties. The synthesis and study of such compounds have been documented in various scientific literature, indicating their relevance in drug discovery and development .
The synthesis of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves several key steps:
Specific reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular formula of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is . The structure features:
The compound's molecular weight is approximately 300.77 g/mol. The InChI key for this compound is provided for database searches: BLBRAHRHQPNWPM-UHFFFAOYSA-N. Its canonical SMILES representation is CC(C1=CC=C(C=C1)Cl)C(C(=O)N=C2C=CC(=N2)C(C)C)C.
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can participate in several chemical reactions:
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with biological targets such as enzymes or receptors.
The exact mechanism may vary depending on the target and the context of use in pharmacological applications .
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several promising applications:
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8